molecular formula C12H15NO3S B223564 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide CAS No. 1468-27-5

4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide

Cat. No. B223564
CAS RN: 1468-27-5
M. Wt: 253.32 g/mol
InChI Key: ZKHXUEGXMLYKSX-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide, also known as TPCA-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of the transcription factor nuclear factor-kappaB (NF-κB), which plays a critical role in inflammation and cancer.

Mechanism Of Action

4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation, cell survival, and cancer. NF-κB is activated by various stimuli, including cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and binds to specific DNA sequences, leading to the expression of target genes. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide inhibits the activity of the kinase IKKβ, which is a critical component of the NF-κB pathway. By inhibiting IKKβ, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide prevents the activation of NF-κB and the expression of target genes.

Biochemical And Physiological Effects

4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. In cancer cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and metastasis. In immune cells, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the production of inflammatory cytokines and chemokines, leading to the suppression of inflammation.

Advantages And Limitations For Lab Experiments

4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has several advantages for lab experiments, including its high potency and specificity for IKKβ inhibition. 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively validated in various in vitro and in vivo models, making it a reliable tool for studying the NF-κB pathway. However, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has some limitations, including its poor solubility in water and its potential off-target effects. Researchers should carefully consider these limitations when designing experiments using 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide.

Future Directions

There are several future directions for research on 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide on cancer, inflammation, and autoimmune disorders. Second, studies are needed to optimize the pharmacokinetics and pharmacodynamics of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide for clinical use. Third, studies are needed to explore the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in combination with other therapies for cancer and other diseases. Finally, studies are needed to investigate the potential of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide in other diseases, such as neurodegenerative disorders and infectious diseases.

Synthesis Methods

The synthesis of 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with tetrahydro-2H-pyran in the presence of a base, followed by treatment with ammonia. The resulting product is then purified using chromatography.

Scientific Research Applications

4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In inflammation, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines, such as interleukin-6 and tumor necrosis factor-alpha. In autoimmune disorders, 4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide has been found to suppress the activity of immune cells, such as T cells and B cells.

properties

CAS RN

1468-27-5

Product Name

4-Methyl-N-(tetrahydro-pyran-2-ylidene)benzenesulfonamide

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

(NE)-4-methyl-N-(oxan-2-ylidene)benzenesulfonamide

InChI

InChI=1S/C12H15NO3S/c1-10-5-7-11(8-6-10)17(14,15)13-12-4-2-3-9-16-12/h5-8H,2-4,9H2,1H3/b13-12+

InChI Key

ZKHXUEGXMLYKSX-OUKQBFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCCO2

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCCO2

synonyms

4-methyl-N-(oxan-2-ylidene)benzenesulfonamide

Origin of Product

United States

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